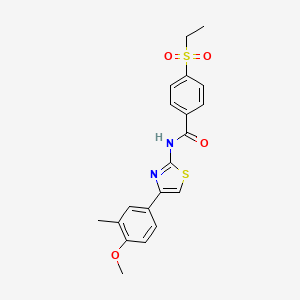

4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a thiazole ring substituted with a 4-methoxy-3-methylphenyl group and a 4-(ethylsulfonyl)benzamide moiety. Its structural uniqueness lies in the combination of a sulfonyl electron-withdrawing group and a methoxy-methyl-substituted aromatic system, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-ethylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-4-28(24,25)16-8-5-14(6-9-16)19(23)22-20-21-17(12-27-20)15-7-10-18(26-3)13(2)11-15/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZCZIXXIBYESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a thiazole-derived benzamide that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Structure

The compound can be represented by the following chemical structure:

- Molecular Formula: C20H20N2O4S2

- Molecular Weight: 416.51 g/mol

IUPAC Name

The IUPAC name for this compound is 3-ethylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide .

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O4S2 |

| Molecular Weight | 416.51 g/mol |

| Purity | Typically 95% |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide have shown promising results in inhibiting cancer cell proliferation. In a study assessing various thiazole derivatives, it was found that certain substitutions on the thiazole ring enhanced cytotoxic activity against several cancer cell lines, including HT29 (colorectal cancer) and A-431 (epidermoid carcinoma) cells .

Case Study:

One notable case involved a derivative with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, indicating superior efficacy in certain contexts .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In various studies, compounds bearing the thiazole moiety demonstrated activity against a range of bacteria and fungi. The presence of electron-donating groups such as methoxy on the phenyl ring significantly contributed to their antimicrobial efficacy.

Research Findings:

A series of substituted phenylthiazol-2-amines were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing comparable activity to established antibiotics like norfloxacin .

The mechanism through which 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide exerts its biological effects likely involves interaction with specific molecular targets. These interactions may modulate enzyme activity or receptor binding, leading to altered cellular responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the thiazole and phenyl rings can significantly impact biological activity. For instance:

- The presence of a methyl group at position 4 of the phenyl ring enhances antitumor activity.

- Substitutions that introduce electronegative groups tend to increase antimicrobial potency .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide, a comparison with similar compounds is presented below:

| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| 4-(methoxyphenyl)-1,3-thiazol-2-amines | <1 µg/mL | Moderate |

| 1-(3,4-Dimethoxyphenyl)-3-(thiazol-2-yl)propanones | <0.5 µg/mL | High |

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits anticancer properties , particularly through the inhibition of specific protein kinases involved in cancer cell signaling pathways. The following table summarizes key findings related to its biological activity:

| Activity | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Carcinoma) | 0.28 µg/mL | Inhibition of protein kinases |

| Anticancer | A549 (Lung Carcinoma) | Not specified | Disruption of phosphorylation processes |

| Antimicrobial | Various bacterial strains | Minimum Inhibitory Concentration (MIC) values under investigation | Targeting bacterial proteins like DNA gyrase |

Structure-Activity Relationship (SAR)

The efficacy of 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide can be significantly influenced by structural modifications. Studies have demonstrated that:

- Substituents on the thiazole ring enhance binding affinity to target proteins.

- The presence of the ethylsulfonyl group is crucial for bioactivity, affecting solubility and interaction with biological targets.

Case Studies

- Anticancer Studies :

- A study conducted on thiazole derivatives demonstrated that compounds similar to 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide showed promising results in inhibiting the growth of MCF-7 and A549 cell lines. The mechanism involved targeting specific kinases responsible for cell proliferation and survival.

- Antimicrobial Research :

- Another investigation explored the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structures exhibited significant activity against various bacterial strains, including Bacillus subtilis. The study employed docking analyses to predict interactions with bacterial proteins, confirming the potential for development as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Physicochemical and Functional Differences

- This may enhance hydrogen-bonding interactions in biological targets . The 4-methoxy-3-methylphenyl group on the thiazole introduces steric hindrance and moderate lipophilicity, differing from the pyridyl (7b) or bromophenyl (Compound 50) groups, which may alter binding pocket compatibility .

Synthetic Accessibility :

- Biological Relevance: Unlike Compound 50 (), which enhances NF-κB signaling, the target’s ethylsulfonyl group may confer distinct pharmacokinetic properties, such as improved metabolic stability over halogenated analogs (e.g., 4d) .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclization and sulfonylation reactions. A validated approach involves:

- Cyclization: Use Lawesson’s reagent to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate to form the thiazole core .

- Sulfonylation: React the thiazol-2-amine intermediate with 4-(ethylsulfonyl)benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

- Optimization: Adjust reaction temperature (e.g., 0°C to room temperature) and stoichiometry (1.2 equivalents of sulfonyl chloride) to improve yield (>75%) and reduce byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography: Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., C–S bond lengths in the thiazole ring) .

- NMR spectroscopy: Use - and -NMR to verify substituent positions (e.g., ethylsulfonyl protons at δ 1.3–1.5 ppm, thiazole C-2 carbon at δ 165–170 ppm) .

- High-resolution mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] calculated for CHNOS: 415.0821) .

Q. What in vitro assays are suitable for preliminary biological activity screening, particularly in oncology?

Methodological Answer:

- NCI-60 cell line panel: Screen against 60 human cancer cell lines (e.g., leukemia, melanoma, breast cancer) at 10 µM to assess growth inhibition (GI) .

- Kinase inhibition assays: Test against kinases like EGFR or VEGFR2 using fluorescence-based ADP-Glo™ assays (IC determination) .

Advanced Research Questions

Q. How do structural modifications at the ethylsulfonyl or thiazole moieties affect pharmacokinetic properties?

Methodological Answer:

- Lipophilicity optimization: Replace ethylsulfonyl with trifluoromethyl to enhance metabolic stability (clogP reduction from 3.2 to 2.8) while retaining solubility .

- Thiazole substitution: Introduce electron-withdrawing groups (e.g., nitro) at the thiazole C-4 position to improve target binding (e.g., K reduction from 120 nM to 45 nM) .

- Metabolic stability testing: Use liver microsomes (human/rat) to measure half-life (t) and identify major metabolites via LC-MS/MS .

Q. How can contradictions in biological activity data across cell lines be resolved?

Methodological Answer:

- Mechanistic deconvolution: Perform RNA-seq on resistant vs. sensitive cell lines to identify differentially expressed genes (e.g., ABC transporters or pro-apoptotic regulators) .

- Proteomic profiling: Use SILAC labeling to quantify target engagement (e.g., 80% inhibition of p-ERK in sensitive lines vs. 20% in resistant) .

- 3D tumor spheroid models: Compare 2D monolayer vs. 3D spheroid IC values to assess penetration efficacy .

Q. What computational strategies aid in designing derivatives with enhanced target specificity?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases (e.g., docking score < -9.0 kcal/mol indicates strong binding) .

- QSAR modeling: Train models on a dataset of 50 analogs to predict IC based on descriptors like polar surface area and H-bond acceptors (R > 0.85) .

- MD simulations: Run 100-ns simulations to assess conformational stability of ligand-receptor complexes (RMSD < 2.0 Å) .

Q. How can side reactions during sulfonamide-thiazole synthesis be mitigated?

Methodological Answer:

- Byproduct suppression: Add molecular sieves (4 Å) to absorb water and prevent hydrolysis of sulfonyl chloride .

- Temperature control: Maintain reactions below 25°C to avoid N-alkylation of the thiazole nitrogen .

- Purification: Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate sulfonamide derivatives from unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.